![molecular formula C24H16N2O4S2 B12935174 2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide](/img/structure/B12935174.png)
2,2'-Diamino-[1,1'-bidibenzo[b,d]thiophene] 5,5,5',5'-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide is a complex organic compound characterized by its unique structure, which includes two amino groups and a tetraoxide functional group attached to a bidibenzo[b,d]thiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the tetraoxide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism by which 2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide exerts its effects involves interactions with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various enzymes and receptors, while the tetraoxide group can participate in redox reactions, influencing cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide: Similar structure but with different functional groups.
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide: Contains bromine atoms instead of amino groups.
5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid: Features carboxylic acid groups instead of amino groups.
Uniqueness
2,2’-Diamino-[1,1’-bidibenzo[b,d]thiophene] 5,5,5’,5’-tetraoxide is unique due to its combination of amino and tetraoxide functional groups, which confer distinct chemical reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C24H16N2O4S2 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
1-(2-amino-5,5-dioxodibenzothiophen-1-yl)-5,5-dioxodibenzothiophen-2-amine |
InChI |
InChI=1S/C24H16N2O4S2/c25-15-9-11-19-21(13-5-1-3-7-17(13)31(19,27)28)23(15)24-16(26)10-12-20-22(24)14-6-2-4-8-18(14)32(20,29)30/h1-12H,25-26H2 |
InChI-Schlüssel |
IBXYIQBWWKNLHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6S5(=O)=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


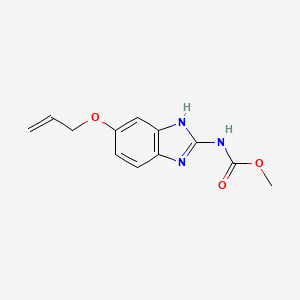
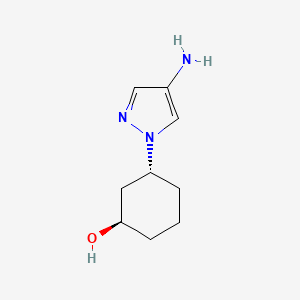
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
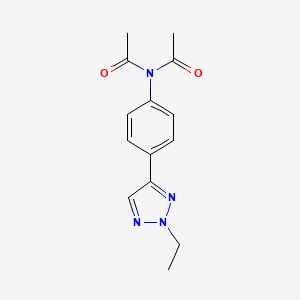

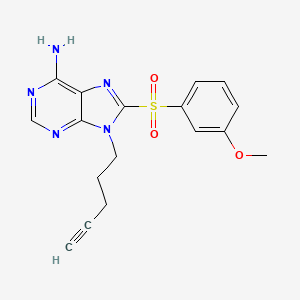

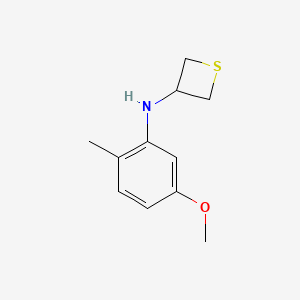
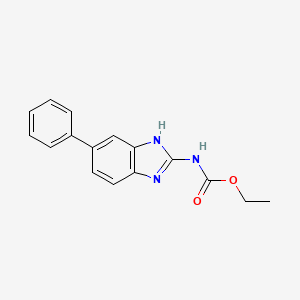


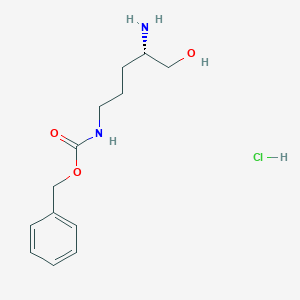
![6-Methyl-1-(4-nitrophenyl)-4-(piperidin-1-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12935179.png)
